molecular formula C10H10N4O2 B096567 Ethyl 7-methylpteridine-4-carboxylate CAS No. 16008-52-9

Ethyl 7-methylpteridine-4-carboxylate

Cat. No.: B096567
CAS No.: 16008-52-9
M. Wt: 218.21 g/mol
InChI Key: ARCJZLUZSFMSBJ-UHFFFAOYSA-N
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Description

Ethyl 7-methylpteridine-4-carboxylate is a synthetic pteridine derivative characterized by a methyl group at position 7 and an ethyl ester moiety at position 4 of the bicyclic pteridine core. Pteridines are aromatic heterocyclic systems comprising fused pyrimidine and pyrazine rings, widely studied for their roles in biological processes (e.g., as coenzymes, pigments, and enzyme inhibitors) .

Properties

CAS No.

16008-52-9

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

ethyl 7-methylpteridine-4-carboxylate

InChI

InChI=1S/C10H10N4O2/c1-3-16-10(15)8-7-9(13-5-12-8)14-6(2)4-11-7/h4-5H,3H2,1-2H3

InChI Key

ARCJZLUZSFMSBJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NC=NC2=NC(=CN=C12)C

Canonical SMILES

CCOC(=O)C1=NC=NC2=NC(=CN=C12)C

Synonyms

7-Methyl-4-pteridinecarboxylic acid ethyl ester

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Pteridine Derivatives

Ethyl 4-Dimethylamino-8-Methyl-7-Oxo-Pteridine-6-Carboxylate
  • Structure: Features a dimethylamino group at position 4, a methyl group at position 8, and a ketone at position 7, with an ethyl ester at position 5.
  • Key Differences: Unlike Ethyl 7-methylpteridine-4-carboxylate, this compound has a ketone (oxo) group and dimethylamino substituent, which may enhance hydrogen-bonding capacity and alter electronic properties.
  • Applications : Used as a high-purity research chemical (95% purity) for pharmacological studies and custom synthesis .
Property This compound (Inferred) Ethyl 4-Dimethylamino-8-Methyl-7-Oxo-Pteridine-6-Carboxylate
Core Structure Pteridine Pteridine
Substituents 7-methyl, 4-ethyl ester 4-dimethylamino, 8-methyl, 7-oxo, 6-ethyl ester
CAS Number Not available 2046-68-6
Molecular Formula C₁₀H₁₂N₄O₂ (estimated) C₁₂H₁₅N₅O₃
Applications Synthetic intermediate, prodrug candidate Research chemical, pharmacological studies

Pyrimidine and Piperidine Analogs

2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid
  • Structure : Pyrimidine core with chlorine at position 2, methyl at position 6, and carboxylic acid at position 4.
  • Key Differences : The pyrimidine core lacks the fused pyrazine ring of pteridines. The carboxylic acid group (vs. ethyl ester) reduces lipophilicity, impacting bioavailability.
  • Applications : Used in agrochemical and pharmaceutical synthesis .
Ethyl 4-Methylpiperidine-4-Carboxylate Hydrochloride
  • Structure : Piperidine ring with a methyl group and ethyl ester at position 4.
  • Key Differences : Saturated six-membered ring (piperidine) vs. aromatic pteridine. The hydrochloride salt enhances solubility for pharmaceutical formulations.
  • Applications : Intermediate in drug synthesis (e.g., antipsychotics, antivirals) .
Property This compound (Inferred) 2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid Ethyl 4-Methylpiperidine-4-Carboxylate Hydrochloride
Core Structure Pteridine Pyrimidine Piperidine
Functional Groups 7-methyl, 4-ethyl ester 2-chloro, 6-methyl, 4-carboxylic acid 4-methyl, 4-ethyl ester, hydrochloride salt
CAS Number Not available 89581-58-8 225240-71-1
Solubility Moderate (ester) Low (carboxylic acid) High (salt form)
Applications Research intermediate Agrochemical synthesis Pharmaceutical intermediate

Complex Esters with Bicyclic Cores

8-O-Acetylshanzhiside Methyl Ester
  • Structure : Cyclopenta[c]pyran core with acetyloxy, hydroxy, and methyl ester groups.
  • Key Differences : The bicyclic system differs from pteridine, and multiple oxygen substituents increase polarity.
  • Applications : Reference standard in pharmacological and cosmetic research .
Property This compound (Inferred) 8-O-Acetylshanzhiside Methyl Ester
Core Structure Pteridine Cyclopenta[c]pyran
Functional Groups 7-methyl, 4-ethyl ester Acetyloxy, hydroxy, methyl ester
Applications Synthetic chemistry Pharmacological research, cosmetics

Research Findings and Implications

  • Reactivity : Ethyl esters in pteridines (e.g., ) and piperidines (e.g., ) are hydrolytically labile, enabling prodrug strategies.
  • Biological Activity : Methyl and halogen substituents (e.g., in ) influence binding affinity to enzymes or receptors.
  • Synthetic Utility : this compound’s methyl group may sterically hinder reactions at position 7, directing functionalization to other positions.

Notes and Limitations

  • Data Gaps : Direct experimental data on this compound is absent in the provided evidence; comparisons rely on structural analogs.
  • Future Research : Prioritize synthesis and characterization (e.g., NMR, HPLC) to validate inferred properties. Biological assays could compare its activity with analogs like .

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